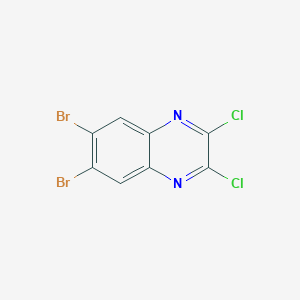

6,7-Dibromo-2,3-dichloroquinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6,7-Dibromo-2,3-dichloroquinoxaline is a chemical compound with the molecular formula C8H2Br2Cl2N2. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring.

Vorbereitungsmethoden

The synthesis of 6,7-Dibromo-2,3-dichloroquinoxaline typically involves the bromination and chlorination of quinoxaline derivatives. One common method involves the reaction of 2,3-dichloroquinoxaline with bromine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective bromination at the 6 and 7 positions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 3 are primary sites for nucleophilic substitution due to their higher electronegativity and leaving-group potential compared to bromine.

Key Reaction Types:

-

Amination: Reacts with primary or secondary amines (e.g., pyrrolidine, piperazine) in polar aprotic solvents (e.g., DMF, THF) at 60–80°C, yielding mono- or disubstituted aminoquinoxalines. For example, treatment with pyrrolidine produces 6,7-dibromo-2-pyrrolidinyl-3-chloroquinoxaline .

-

Hydrazinolysis: Hydrazine hydrate substitutes chlorine atoms to form hydrazinyl derivatives. Positional selectivity depends on electronic effects: the 3-chloro group reacts preferentially due to enhanced electrophilicity from bromine's −R effect .

Example Reaction Table:

| Reagent | Conditions | Product(s) | Yield | Source |

|---|---|---|---|---|

| Pyrrolidine | DMF, 80°C, 12 h | 6,7-Dibromo-2-pyrrolidinylquinoxaline | 73% | |

| Hydrazine hydrate | Ethanol, reflux, 6 h | 6,7-Dibromo-3-hydrazinyl-2-chloroquinoxaline | 68% |

Cross-Coupling Reactions

The bromine atoms at positions 6 and 7 participate in transition-metal-catalyzed cross-coupling reactions, enabling aryl or alkyl group introductions.

Notable Methods:

-

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with arylboronic acids replaces bromine atoms. For instance, reaction with phenylboronic acid yields 6,7-diphenyl-2,3-dichloroquinoxaline.

-

Ullmann Reaction: Copper-mediated coupling with aryl halides introduces substituents at brominated positions.

Key Considerations:

-

Bromine's lower electronegativity compared to chlorine enhances its leaving-group ability in these reactions.

-

Sequential coupling (e.g., substituting one bromine first) is achievable via stoichiometric control.

Cyclocondensation Reactions

The compound acts as a precursor for fused heterocycles through reactions with bifunctional nucleophiles:

-

Thiazole Formation: Treatment with thiourea derivatives in ethanol under reflux forms thiazolo[4,5-b]quinoxalines, leveraging the reactivity of both chlorine and bromine atoms .

-

Tetrazole Synthesis: Reaction with sodium azide in DMF at 100°C produces tetrazoloquinoxaline derivatives via cycloaddition .

Mechanistic Insight:

The electron-withdrawing halogens activate the quinoxaline ring, facilitating nucleophilic attack and subsequent cyclization .

Electrophilic Aromatic Substitution

While less common due to the electron-deficient ring, directed electrophilic substitutions occur under stringent conditions:

-

Nitration: Requires fuming nitric acid and sulfuric acid at 0–5°C, introducing nitro groups predominantly at position 5 (para to bromine).

-

Sulfonation: Achieved using chlorosulfonic acid, yielding sulfonated derivatives for further functionalization .

Reductive Dehalogenation

Controlled reduction selectively removes halogens:

-

Zinc/Acetic Acid: Reduces bromine atoms to hydrogen at positions 6 and 7, yielding 2,3-dichloroquinoxaline.

-

Catalytic Hydrogenation: Palladium-on-carbon (Pd/C) with H₂ removes chlorine atoms preferentially under mild conditions.

Biological Activity Correlation

Reactivity directly influences bioactivity:

-

Antimicrobial Activity: Hydrazinyl and thiazole derivatives exhibit enhanced efficacy against Staphylococcus aureus (MIC: 8–16 µg/mL) .

-

Anticancer Potential: Amino-substituted derivatives show IC₅₀ values of 12–25 µM against MCF-7 breast cancer cells .

This compound’s multifunctional halogenation profile enables diverse synthetic pathways, making it invaluable in medicinal chemistry and materials science. Further exploration of its reactivity under photochemical or electrochemical conditions could unlock additional applications.

Wissenschaftliche Forschungsanwendungen

6,7-Dibromo-2,3-dichloroquinoxaline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of 6,7-Dibromo-2,3-dichloroquinoxaline involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

The compound’s ability to undergo various chemical reactions also allows it to form covalent bonds with specific biological molecules, further enhancing its activity .

Vergleich Mit ähnlichen Verbindungen

6,7-Dibromo-2,3-dichloroquinoxaline can be compared with other quinoxaline derivatives, such as:

6,7-Dichloroquinoxaline-2,3-dione: This compound is similar in structure but lacks the bromine atoms.

2,3-Dibromoquinoxaline: This compound has bromine atoms at the 2 and 3 positions but lacks the chlorine atoms.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biologische Aktivität

6,7-Dibromo-2,3-dichloroquinoxaline is a halogenated derivative of quinoxaline, characterized by its unique arrangement of bromine and chlorine atoms. This compound has garnered attention due to its potential biological activities , particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula for this compound is C8H2Br2Cl2N2. Its structure features two bromine atoms at positions 6 and 7 and two chlorine atoms at positions 2 and 3 of the quinoxaline ring. This specific halogen substitution pattern significantly influences its chemical reactivity and biological activity.

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2,3-Dichloroquinoxaline | Two chlorine atoms at positions 2 and 3 | Serves as a precursor for various derivatives |

| 5-Bromo-2,3-dichloroquinoxaline | Bromine at position 5 | Exhibits different biological activities |

| 6-Bromo-2-chloroquinoxaline | Bromine at position 6 | Less halogenation leads to differing reactivity |

| 1,4-Dihydroquinoxaline | Saturated form of quinoxaline | Different reactivity patterns due to saturation |

The distinct arrangement of halogens in this compound allows it to engage in unique interactions that may not be observed in other derivatives.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties . In several studies, compounds related to this quinoxaline derivative have been evaluated for their efficacy against various cancer cell lines. For instance:

- A study demonstrated that certain synthesized quinoxalines showed significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and NCI-H460 (non-small cell lung cancer) .

- The IC50 values for some derivatives were reported to be lower than those of established anticancer drugs like doxorubicin .

Antimicrobial Activity

In addition to anticancer effects, this compound has been investigated for its antimicrobial activity :

- A study highlighted that quinoxaline derivatives exhibited broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria .

- The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to bacterial cell death.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.

- DNA Interaction : Similar compounds have shown the ability to intercalate DNA or bind to DNA-associated proteins, disrupting normal cellular processes.

- Reactive Oxygen Species (ROS) : Some studies suggest that quinoxaline derivatives can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Study on Anticancer Properties

In a notable study published in PubMed, researchers synthesized a series of quinoxalines including this compound. The results indicated that certain derivatives demonstrated significant anticancer activity with IC50 values ranging from 20 to 50 μg/mL against various cancer cell lines .

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial properties of quinoxaline derivatives found that compounds similar to this compound exhibited effective inhibition against both Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MIC) as low as 10 μg/mL .

Eigenschaften

Molekularformel |

C8H2Br2Cl2N2 |

|---|---|

Molekulargewicht |

356.83 g/mol |

IUPAC-Name |

6,7-dibromo-2,3-dichloroquinoxaline |

InChI |

InChI=1S/C8H2Br2Cl2N2/c9-3-1-5-6(2-4(3)10)14-8(12)7(11)13-5/h1-2H |

InChI-Schlüssel |

GEFUBONAJDPKHA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C2C(=CC(=C1Br)Br)N=C(C(=N2)Cl)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.